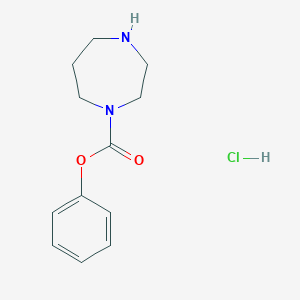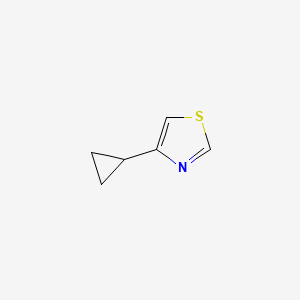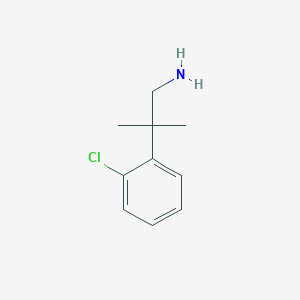
2-(2-Chlorophenyl)-2-methylpropan-1-amine
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-methylpropan-1-amine, or 2C-P, is a synthetic phenethylamine that has been used in scientific research since the 1970s. It is a structural analog of mescaline, a naturally occurring psychedelic compound found in the peyote cactus, and is considered to be a “designer drug” due to its recreational use. 2C-P has been studied for its potential uses in scientific research, such as in neuroscience and pharmacology, as well as for its effects on the body and mind.
Applications De Recherche Scientifique
Accelerator Mass Spectrometry in Pharmacokinetic Studies
One study utilized accelerator mass spectrometry (AMS) for analyzing the metabolism and disposition of a farnesyl transferase inhibitor with a chlorophenyl component in humans. This method allowed for the detailed analysis of drug-related carbon in plasma, urine, and feces, highlighting the utility of AMS in pharmacokinetic studies of compounds with complex metabolisms (Garner et al., 2002).
Metabolism of Heterocyclic Amines
Another study focused on the metabolism and adduct formation of heterocyclic amines, substances formed during the cooking of meat, in humans and rodents. This research provided insights into the metabolic pathways and potential health risks associated with exposure to these compounds, demonstrating significant differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).
Exposure and Risks of Carcinogenic Heterocyclic Amines
Investigations into the exposure of humans to carcinogenic heterocyclic amines through diet and their presence in urine have underscored the continuous exposure to potentially harmful compounds in food. This line of research has implications for understanding the long-term health effects of dietary habits and the importance of detecting and quantifying these exposures (Wakabayashi et al., 1993).
Novel Analytical Methods for Amine Quantification
A study developed a novel UHPLC-MS/MS-based platform for the quantification of amines, amino acids, and methylarginines, demonstrating the importance of advanced analytical methods in studying the metabolism and effects of amines in human health (Ahmetaj-Shala et al., 2018).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVKJRLVGOMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
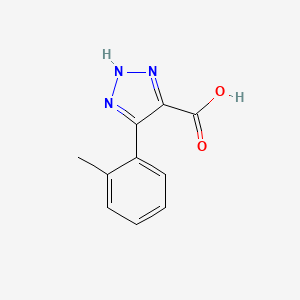
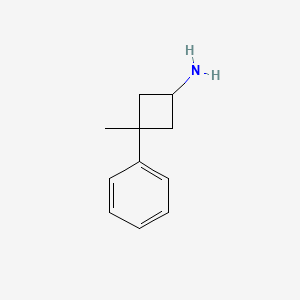
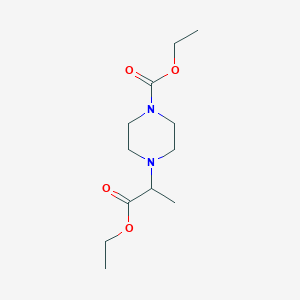
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
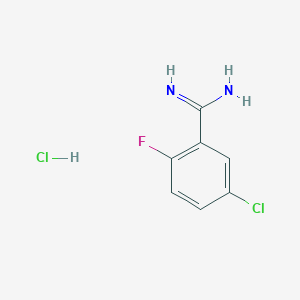
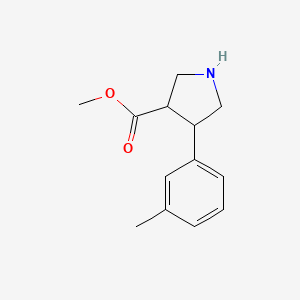
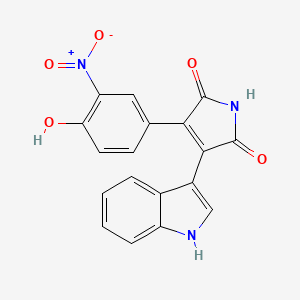
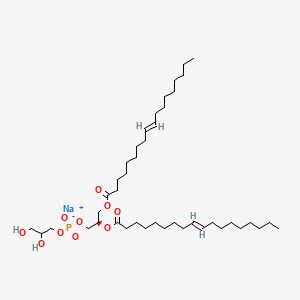
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
